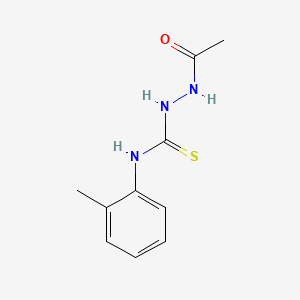

1-Acetyl-4-(2-tolyl)thiosemicarbazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94267-74-0 |

|---|---|

Molecular Formula |

C10H13N3OS |

Molecular Weight |

223.3 g/mol |

IUPAC Name |

1-acetamido-3-(2-methylphenyl)thiourea |

InChI |

InChI=1S/C10H13N3OS/c1-7-5-3-4-6-9(7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |

InChI Key |

CWYPXAJXYUZCJG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C |

Other CAS No. |

94267-74-0 |

Synonyms |

1-A-2-TTSC 1-acetyl-4-(2-tolyl)thiosemicarbazide 1-acetyl-4-(ortho-tolyl)thiosemicarbazide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide

This technical guide provides a comprehensive overview of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific ortho-tolyl isomer, this guide draws upon established knowledge of closely related thiosemicarbazide derivatives, particularly its para-tolyl counterpart, to present a predictive but thorough analysis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of thiosemicarbazide, characterized by an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. These substitutions are expected to influence the compound's physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn can affect its biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Acetyl-4-(4-tolyl)thiosemicarbazide (Reported) |

| CAS Number | 94267-74-0 | 152473-68-2 |

| Molecular Formula | C₁₀H₁₃N₃OS | C₁₀H₁₃N₃OS |

| Molecular Weight | 223.30 g/mol | 223.30 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | Not available | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Synthesis and Characterization

The synthesis of this compound follows a well-established synthetic route for N,N'-disubstituted thiosemicarbazides.

Experimental Protocol: Synthesis

Reaction: The primary method for synthesizing this compound is the reaction of acetylhydrazine with 2-tolyl isothiocyanate.

Materials:

-

Acetylhydrazine

-

2-Tolyl isothiocyanate

-

Absolute Ethanol (or other suitable solvent like methanol)

Procedure:

-

Dissolve equimolar amounts of acetylhydrazine and 2-tolyl isothiocyanate in absolute ethanol.

-

Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), tolyl methyl protons (singlet, ~2.3 ppm), aromatic protons of the tolyl group (multiplet, ~7.0-7.4 ppm), and NH protons (broad singlets, variable chemical shifts). |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170 ppm), thiocarbonyl carbon (~180 ppm), aromatic carbons, and the methyl carbons of the acetyl and tolyl groups. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (3100-3400), C=O stretching (~1650), C=S stretching (1100-1200), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.08). |

Potential Biological Activity and Signaling Pathways

Antimicrobial Activity

Thiosemicarbazides are well-known for their antibacterial and antifungal properties.[1][3] The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes or interference with cellular metabolic pathways.

Table 3: Reported Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Thiosemicarbazide derivatives | Staphylococcus aureus | - | [2] |

| Thiosemicarbazide derivatives | Escherichia coli | - | [2] |

| Thiosemicarbazide derivatives | Bacillus cereus | 10 mg/L | [3] |

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific derivative and microbial strain.

Anticancer Activity

Several thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated significant anticancer activity. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, leading to the induction of apoptosis.

dot

Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.

Experimental Workflow for Biological Evaluation

To ascertain the biological potential of this compound, a structured experimental workflow is proposed.

dot

References

Synthesis and characterization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide.

An In-depth Technical Guide on the Synthesis and Characterization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide

Abstract

This technical guide details the synthesis and characterization of this compound, a compound of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4][5] This document provides a comprehensive overview of the synthetic protocol, detailed experimental procedures, and in-depth characterization using modern spectroscopic techniques. All quantitative data are summarized for clarity, and key processes are visualized to aid in comprehension for researchers, scientists, and professionals in drug development.

Introduction

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and as pharmacologically active agents.[3][6] The core thiosemicarbazide scaffold can be readily modified at different positions to modulate its physicochemical properties and biological activity. The title compound, this compound, features an acetyl group at the N-1 position and a 2-tolyl (ortho-methylphenyl) group at the N-4 position. These substitutions are anticipated to influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide outlines a reproducible synthetic method and the analytical techniques required for structural confirmation and purity assessment.

Synthesis

The synthesis of this compound is achieved through a nucleophilic addition reaction between acetylhydrazine and 2-tolyl isothiocyanate. This method is a common and efficient route for preparing 1,4-disubstituted thiosemicarbazides.[7]

General Reaction Scheme

The reaction proceeds by the attack of the terminal nitrogen atom of acetylhydrazine on the electrophilic carbon atom of the isothiocyanate group of 2-tolyl isothiocyanate.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol provides a detailed method for the laboratory synthesis of the title compound.

Materials:

-

Acetylhydrazine

-

2-Tolyl isothiocyanate

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve a specific molar equivalent of acetylhydrazine in 30 mL of absolute ethanol.

-

To this stirred solution, add an equimolar amount of 2-tolyl isothiocyanate dropwise at room temperature.

-

After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[8]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods. The expected data, based on analogous compounds, are presented below.[8][9]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃OS |

| Molecular Weight | 223.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3150-3300 | N-H stretching | Multiple bands for different NH groups |

| 2920-3100 | C-H stretching | Aromatic and aliphatic C-H bonds |

| ~1670 | C=O stretching | Amide I band from the acetyl group |

| ~1590 | C=C stretching | Aromatic ring stretching |

| ~1540 | N-H bending | Amide II band |

| ~1280 | C=S stretching | Thioamide group vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra are typically recorded in DMSO-d₆.

3.3.1. ¹H NMR Spectroscopy The expected chemical shifts for the protons in the molecule are listed below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0-11.0 | Singlet | -NH- (Thioamide) |

| ~9.5-10.5 | Singlet | -NH- (Amide) |

| ~8.0-9.0 | Singlet | -NH- (Thioamide) |

| ~7.1-7.4 | Multiplet | Aromatic protons |

| ~2.2-2.4 | Singlet | -CH₃ (Tolyl) |

| ~2.0-2.2 | Singlet | -CH₃ (Acetyl) |

3.3.2. ¹³C NMR Spectroscopy The expected chemical shifts for the carbon atoms are presented in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~178-182 | C=S (Thioamide) |

| ~168-172 | C=O (Amide) |

| ~135-140 | Aromatic C (ipso) |

| ~125-135 | Aromatic C |

| ~20-25 | -CH₃ (Acetyl) |

| ~17-20 | -CH₃ (Tolyl) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 224.29.

Potential Biological Significance

Thiosemicarbazide derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and coordination with metal ions.[1][10] One of the proposed mechanisms of action for similar compounds is the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as tyrosinase or ribonucleotide reductase.[5]

Caption: Potential mechanism of action for thiosemicarbazide derivatives.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic procedure is straightforward and efficient. The comprehensive characterization data, based on established spectroscopic techniques for analogous compounds, will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. The potential biological significance of this class of compounds warrants further investigation into their specific mechanisms of action and therapeutic applications.

References

- 1. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]

- 10. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, detailing its chemical structure, physicochemical properties, synthesis protocol, and spectroscopic characterization. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Structure and Properties

This compound is a disubstituted thiosemicarbazide featuring an acetyl group at the N-1 position and a 2-tolyl (ortho-methylphenyl) group at the N-4 position. The core thiosemicarbazide structure is a key pharmacophore known for a wide range of biological activities.[1][2][3][4] The introduction of the acetyl group can influence the compound's metabolic stability, while the 2-tolyl substituent affects its lipophilicity and potential interactions with biological targets.[5]

Chemical Structure:

Physicochemical Data Summary

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 94267-74-0 | |

| Molecular Formula | C₁₀H₁₃N₃OS | |

| Molecular Weight | 223.295 g/mol | |

| Exact Mass | 223.07800 Da | |

| Density | 1.255 g/cm³ | |

| LogP | 2.78420 | |

| PSA (Polar Surface Area) | 95.78 Ų | |

| Index of Refraction | 1.644 |

Synthesis and Characterization

The synthesis of 1,4-disubstituted thiosemicarbazides is most commonly achieved through the nucleophilic addition of an acid hydrazide to an appropriate isothiocyanate.[6][7] This method is valued for its efficiency and generally high yields.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data Summary

The structural confirmation of the synthesized compound relies on standard analytical techniques, including FT-IR, NMR, and mass spectrometry.[5] Below is a table summarizing the expected spectral data based on analogous structures.

| Technique | Functional Group / Proton/Carbon | Expected Signal | Reference |

| ¹H NMR (DMSO-d₆) | Acetyl CH₃ | ~δ 2.3 ppm (singlet) | [5] |

| Tolyl CH₃ | ~δ 2.3 ppm (singlet) | [8] | |

| Aromatic CH | ~δ 7.0-7.8 ppm (multiplet) | [5] | |

| NH Protons | ~δ 9.5-11.5 ppm (broad singlets) | [5][9] | |

| ¹³C NMR (DMSO-d₆) | Acetyl CH₃ | Upfield region | [5] |

| Tolyl CH₃ | ~δ 21 ppm | [9] | |

| Aromatic C | ~δ 120-140 ppm | [5] | |

| Carbonyl C=O | ~δ 165-178 ppm | [5] | |

| Thiocarbonyl C=S | ~δ 177-183 ppm | [5] | |

| FT-IR (KBr, cm⁻¹) | N-H stretching | 3000-3400 | [8][10] |

| C=O stretching | ~1620-1700 | [6][8] | |

| C=S stretching | ~1100-1250 | [8] | |

| Mass Spec. (HR-ESI-MS) | Molecular Ion [M+H]⁺ | ~380.0313 (for a related structure) | [9] |

Experimental Protocols

3.1. Synthesis of this compound

This protocol is a generalized procedure based on established methods for synthesizing similar thiosemicarbazide derivatives.[1][4]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetylhydrazine (0.01 mol) in 30 mL of absolute ethanol.

-

Addition: To this solution, add 2-tolyl isothiocyanate (0.01 mol) dropwise while stirring.

-

Reaction: Heat the resulting mixture to reflux and maintain for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated solid product is then collected by vacuum filtration.

-

Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallization: Purify the solid product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final, purified this compound.

-

Drying: Dry the purified crystals in a vacuum desiccator.

3.2. Characterization Protocols

-

Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

-

FT-IR Spectroscopy: Record the FT-IR spectrum using KBr pellets on a suitable FT-IR spectrometer to identify characteristic functional group vibrations.

-

NMR Spectroscopy:

-

Dissolve a small sample of the compound in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[9]

-

Use Tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry: Obtain the high-resolution mass spectrum (HRMS) using an ESI-MS spectrometer to confirm the molecular weight and formula of the compound.[9]

Potential Biological Activity and Structure-Activity Relationship (SAR)

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4] Specifically, N(4)-tolyl substituted thiosemicarbazones have been investigated as cytotoxic agents against human glioma cells.[11] The mode of action for related metal complexes is thought to involve inhibition of enzymes like thioredoxin reductase or through direct DNA binding.[11]

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of these compounds.[5] Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate specific structural features with biological outcomes, guiding the design of more effective analogs.[5]

Conceptual SAR Logic Diagram

Caption: The iterative process of Structure-Activity Relationship (SAR) studies.

References

- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Acetyl-4-(2-tolyl)thiosemicarbazide: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular ortho-tolyl isomer is limited in publicly accessible literature, this document compiles established principles and analogous data from related thiosemicarbazide derivatives to present a comprehensive theoretical profile. The guide covers synthetic protocols, predicted spectral characteristics, and potential molecular interactions, offering a valuable resource for researchers investigating this class of compounds.

Molecular Structure and Properties

This compound is a derivative of thiosemicarbazide, featuring an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. The presence of the sulfur and nitrogen atoms in the thiosemicarbazide backbone makes it a versatile scaffold for coordinating with metal ions and participating in various biological interactions. Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| CAS Number | 94267-74-0[2] |

| Molecular Formula | C₁₀H₁₃N₃OS |

| Molecular Weight | 223.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Melting Point | Not reported; likely a crystalline solid with a defined melting point |

Synthesis and Experimental Protocols

The synthesis of this compound is expected to follow the general and well-established method for the preparation of 1,4-disubstituted thiosemicarbazides. This involves the nucleophilic addition of a hydrazide to an isothiocyanate.

General Synthesis Protocol

The primary synthetic route involves the reaction of acetic hydrazide with 2-tolyl isothiocyanate.

Experimental Procedure:

-

Reactant Preparation: Equimolar amounts of acetic hydrazide and 2-tolyl isothiocyanate are prepared.

-

Solvent Addition: The reactants are dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Reaction: The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final this compound product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C-N functional groups.

Table 2: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching (amide I) | 1650 - 1680 |

| N-H bending (amide II) | 1520 - 1570 |

| C=S stretching | 1000 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments. The signals for the NH protons are often broad.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (acetyl) | 9.0 - 10.0 | Singlet (broad) |

| NH (tolyl) | 8.0 - 9.0 | Singlet (broad) |

| NH (hydrazine) | 7.5 - 8.5 | Singlet (broad) |

| Aromatic (tolyl) | 7.0 - 7.5 | Multiplet |

| CH₃ (acetyl) | 2.0 - 2.5 | Singlet |

| CH₃ (tolyl) | 2.2 - 2.6 | Singlet |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl, thiocarbonyl, aromatic, and methyl carbons.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 175 - 185 |

| C=O | 165 - 175 |

| Aromatic (tolyl) | 110 - 140 |

| CH₃ (acetyl) | 20 - 30 |

| CH₃ (tolyl) | 15 - 25 |

Crystal Structure and Molecular Geometry

A single-crystal X-ray diffraction study for this compound has not been reported. However, based on the structures of similar thiosemicarbazide derivatives, some predictions about its solid-state conformation can be made.

The molecule is expected to adopt a relatively planar conformation, stabilized by intramolecular hydrogen bonding. The thiosemicarbazide backbone allows for the potential for cis/trans isomerism around the C-N bonds. Intermolecular hydrogen bonding involving the N-H and C=S or C=O groups is likely to play a significant role in the crystal packing.

Caption: Potential intermolecular hydrogen bonding in the solid state.

Computational Studies and Drug Development Implications

Computational methods such as Density Functional Theory (DFT) and molecular docking are valuable tools for predicting the physicochemical properties and biological activity of molecules like this compound.

-

DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties, which can complement and guide experimental work.

-

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the molecule with biological targets, such as enzymes or receptors, which is crucial for drug design and development. The thiosemicarbazide scaffold is a known pharmacophore that can be targeted for various therapeutic applications.

Caption: Computational workflow for drug development.

Conclusion

This compound represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological potential of this compound. The synthetic and analytical protocols outlined herein provide a roadmap for researchers to synthesize, characterize, and evaluate this and other related thiosemicarbazide derivatives.

References

Discovery and synthesis of novel thiosemicarbazide compounds.

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiosemicarbazide Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides, compounds characterized by the -NH-CS-NH-NH2 functional group, have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, anticancer, and anthelmintic properties.[2][3][4][5] The synthetic accessibility and structural versatility of the thiosemicarbazide core allow for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[6][7] This technical guide provides a comprehensive overview of the discovery and synthesis of novel thiosemicarbazide derivatives. It covers prevalent synthetic methodologies, detailed experimental protocols for synthesis and biological evaluation, structure-activity relationship (SAR) insights, and the mechanisms of action through key signaling pathways. Quantitative data from recent studies are summarized in structured tables to facilitate comparison and guide future drug development efforts.

Introduction to Thiosemicarbazides

Thiosemicarbazides and their derivatives, thiosemicarbazones, have been a subject of intense research for decades.[2][8] Their biological significance is largely attributed to the presence of nitrogen and sulfur atoms which act as key pharmacophoric features and potential coordination sites for metal ions.[9][10] The ability of the thiosemicarbazide moiety to form stable complexes with transition metals has been exploited to develop potent therapeutic agents. Furthermore, the structural framework can be readily modified, making it an ideal starting point for the synthesis of diverse heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles, which often exhibit enhanced biological profiles.[3][11][12] The core structure's capacity to engage in hydrogen bonding and its hydrophobic nature contribute to interactions with various biological targets, including enzymes and receptors.[9]

Synthetic Methodologies

The synthesis of novel thiosemicarbazide compounds is typically straightforward, versatile, and can be achieved through several established routes. The most common methods involve the nucleophilic addition of hydrazides to isothiocyanates or the reaction of thiosemicarbazide with aldehydes and ketones to form thiosemicarbazones.[6][8][13]

A general workflow for the synthesis and evaluation of thiosemicarbazide derivatives is outlined below.

Caption: General workflow for the synthesis and evaluation of thiosemicarbazides.

Common synthetic routes include:

-

Reaction with Isothiocyanates: The most prevalent method involves reacting a carboxylic acid hydrazide with a substituted isothiocyanate. This reaction is typically carried out in a solvent like ethanol and can be catalyzed by acids or bases.[8][11][14]

-

Reaction with Aldehydes or Ketones: Thiosemicarbazide undergoes condensation reactions with various aldehydes or ketones to yield the corresponding thiosemicarbazones. This reaction is often catalyzed by a few drops of acid in an alcoholic solvent.[12][15][16]

-

Cyclization Reactions: Thiosemicarbazide derivatives serve as versatile intermediates for synthesizing heterocyclic compounds. For instance, intramolecular cyclization in a basic medium (e.g., NaOH solution) can convert a thiosemicarbazide into a 1,2,4-triazole-3-thione derivative.[3][11]

Biological Evaluation and Structure-Activity Relationships (SAR)

Thiosemicarbazides exhibit a wide array of biological activities, with their efficacy being highly dependent on the nature and position of substituents on the aromatic rings and the N4-terminus of the thiosemicarbazide skeleton.[4][17]

Antibacterial Activity

Many novel thiosemicarbazide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[17] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]

Structure-Activity Relationship Insights:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3) groups, on the phenyl ring attached to the thiosemicarbazide core often enhances antibacterial activity.[3]

-

N4-Substituent: The geometry and nature of the substituent at the N4 position are crucial determinants of activity.[17]

-

Lipophilicity: Increased lipophilicity can improve cell membrane penetration, leading to better antibacterial efficacy.

| Compound ID | R-Group (Substituent) | Target Organism | MIC (µg/mL) | Reference |

| 3a | 3-chlorophenyl | S. aureus ATCC 25923 | 15.63 | [3] |

| 3e | 3-fluorophenyl | S. aureus ATCC 25923 | 31.25 | [3] |

| 3e | 3-fluorophenyl | B. cereus ATCC 10876 | 7.81 | [3] |

| L1 | Pyridyl + 2,4-dichlorophenyl | B. cereus ŁOCK 0807 | 10 (mg/L) | [1] |

| 11 | 2-nitrophenyl | Mycobacterium bovis | 0.39 | [15][18] |

| 30 | 3-nitrophenyl | Mycobacterium bovis | 0.39 | [15][18] |

Anticancer Activity

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are well-documented for their anticancer properties, which can be attributed to mechanisms like the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.[1][10]

Structure-Activity Relationship Insights:

-

Chelation: The ability to chelate metal ions is a key feature for the anticancer activity of many thiosemicarbazones.

-

Aromatic Substituents: Dichloro-substituted compounds have shown potent cytotoxicity against cancer cell lines.[10]

-

Selectivity: Certain substitutions can lead to high selectivity for cancer cells over non-cancerous cells. For example, compound 5f (R = 2,3-dichlorophenyl) showed a high selectivity index for A549 lung cancer cells.[10]

| Compound ID | Substituent | Cell Line | IC50 | Reference |

| L4 | Pyridyl + 4-bromophenyl | A549 (Lung) | Strongest Inhibition | [1] |

| 3b | Various | C6 (Glioma) | 10.59 µg/mL | [19] |

| 3m | Various | C6 (Glioma) | 9.08 µg/mL | [19] |

| 3m | Various | MCF7 (Breast) | 7.02 µg/mL | [19] |

| 5f | 2,3-dichlorophenyl | A549 (Lung) | 0.58 µM | [10] |

| Dp44mT-Tras (ortho) | Trastuzumab conjugate | MCF-7 (Breast) | 25.7 nM | [20] |

Other Biological Activities

-

Anthelmintic Activity: Certain thiosemicarbazides and their cyclized 1,2,4-triazole derivatives have demonstrated significant anthelmintic potential. A 3-chlorophenyl substituent was found to be effective.[3]

-

Antiviral Activity: Thiosemicarbazide derivatives have been reported to inhibit viral replication.[11]

-

Antifungal Activity: The incorporation of a piperidine moiety has been shown to result in good fungicidal activities.[21]

-

Enzyme Inhibition: Thiosemicarbazones have been designed as potent inhibitors of enzymes like tyrosinase and VEGFR2.[22][23]

| Compound ID | Activity Type | Target | LC50 / EC50 | Reference |

| 3a | Anthelmintic | Rhabditis sp. | 14.77 mg/mL | [3] |

| 4 | Anthelmintic | Rhabditis sp. | 0.37 mg/mL | [3] |

| 3b | Fungicidal | Pythium aphanidermatum | 1.6 µg/mL | [21] |

| 3d | Tyrosinase Inhibition | Tyrosinase | < 1.0 µM | [22] |

| 6e | Tyrosinase Inhibition | Tyrosinase | < 1.0 µM | [22] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of thiosemicarbazides are a result of their interaction with various cellular targets and pathways.

Inhibition of Bacterial Topoisomerases

A primary mechanism for the antibacterial action of thiosemicarbazides is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition leads to the disruption of DNA replication and ultimately bacterial cell death.[1][17]

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

VEGFR2 Inhibition in Angiogenesis

In cancer therapy, some thiosemicarbazone derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By blocking the VEGFR2 signaling cascade, these compounds can inhibit endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[23]

Detailed Experimental Protocols

The following sections provide generalized protocols for the synthesis and evaluation of thiosemicarbazide compounds, based on methodologies reported in the literature.

General Synthesis Protocol: 1-Aroyl-4-Arylthiosemicarbazides

This protocol is adapted from the synthesis of 1-(3-trifluoromethylbenzoyl)thiosemicarbazides.[3]

-

Preparation of Hydrazide: Synthesize the required acid hydrazide (e.g., 3-trifluoromethylbenzoic acid hydrazide) from the corresponding ester and hydrazine hydrate.

-

Reaction: Dissolve the synthesized acid hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Add the desired aryl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiosemicarbazide derivative. The reaction yields typically range from 58-69%.[3]

General Characterization Methods

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are recorded to confirm the chemical structure. Characteristic signals for thiosemicarbazides include singlets for the NH protons in the range of δ 8.25–10.93 ppm and aromatic protons between δ 6.80–8.43 ppm.[3][14]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Thiosemicarbazides show characteristic N-H stretching vibrations around 3300 cm-1 and C=S stretching vibrations around 1700 cm-1.[21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.[1]

Protocol for In Vitro Antibacterial Assay (MIC Determination)

This protocol is based on the microdilution method.[1]

-

Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

-

Inoculum: Culture the bacterial strains (e.g., S. aureus, B. cereus) in an appropriate broth medium to achieve a standardized concentration (e.g., 105 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Outlook

The thiosemicarbazide scaffold remains a highly valuable and versatile platform for the development of new therapeutic agents. The ease of synthesis and the ability to systematically modify the core structure allow for the exploration of vast chemical spaces and the optimization of biological activity.[6][7] Structure-activity relationship studies have consistently shown that targeted modifications, such as the introduction of specific substituents on aromatic rings, can significantly enhance potency and selectivity against various targets.[3][17] Future research should focus on leveraging computational tools for rational drug design, exploring novel heterocyclic derivatives, and investigating combination therapies to overcome drug resistance. The development of thiosemicarbazide-based antibody-drug conjugates also represents a promising frontier for targeted cancer therapy.[20] Continued exploration of this chemical class is poised to deliver next-generation therapeutics for a wide range of diseases.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. scribd.com [scribd.com]

- 14. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Thiosemicarbazide Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Thiosemicarbazide derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, characterized by the presence of a reactive thioketone and hydrazine moiety, enable them to act as potent chelating agents and to interact with a variety of biological targets. This technical guide provides an in-depth overview of the biological significance of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data. Furthermore, key signaling pathways and a typical experimental workflow for the discovery and evaluation of novel thiosemicarbazide derivatives are visualized to facilitate a deeper understanding of their therapeutic potential and the process of their development. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Thiosemicarbazides are a class of organic compounds derived from thiosemicarbazide (NH2-NH-CS-NH2), the simplest hydrazide derivative of thiocarbamic acid.[1][2] The core structure of thiosemicarbazide derivatives allows for extensive chemical modifications, leading to a wide array of compounds with diverse pharmacological profiles.[2] The presence of nitrogen and sulfur atoms in their structure is believed to be crucial for their ability to chelate metal ions and interact with biological macromolecules, thereby inhibiting the proliferation of cancer cells and pathogens.[2]

These derivatives have garnered significant attention in recent years due to their multifaceted biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anticonvulsant effects.[2][3] Their therapeutic potential is underscored by the fact that some thiosemicarbazone derivatives, a closely related class of compounds, have been investigated in clinical trials as anticancer agents. The structural versatility of thiosemicarbazides makes them an attractive scaffold for the design and development of novel drugs targeting a range of diseases.

Mechanisms of Action

The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets and disrupt critical biological pathways. Two of the most well-characterized mechanisms of action are the inhibition of ribonucleotide reductase and topoisomerase IV.

Inhibition of Ribonucleotide Reductase (Anticancer Activity)

Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[4][5][6] This makes RR a prime target for anticancer drug development.[5] Thiosemicarbazide derivatives, particularly thiosemicarbazones, are known to be potent inhibitors of RR.[4][7] Their mechanism of inhibition is primarily attributed to their ability to chelate iron, which is an essential cofactor for the catalytic activity of the R2 subunit of the enzyme.[7] By sequestering iron, these compounds disrupt the electron transfer process necessary for the reduction of ribonucleotides, leading to the depletion of the deoxyribonucleotide pool, inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][7]

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazide Derivatives.

Inhibition of Topoisomerase IV (Antibacterial Activity)

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination, making them validated targets for antibacterial agents.[1][8] Thiosemicarbazide derivatives have been identified as inhibitors of these enzymes, particularly topoisomerase IV in Gram-positive bacteria.[1][8] These compounds are thought to bind to the ATP-binding site of the ParE subunit of topoisomerase IV, thereby inhibiting its ATPase activity.[9] This disruption of the enzyme's function prevents the decatenation of daughter chromosomes following DNA replication, leading to cell division arrest and bacterial cell death.[8]

Caption: Inhibition of Topoisomerase IV by Thiosemicarbazide Derivatives.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer and antibacterial activities of selected thiosemicarbazide derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiosemicarbazide Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [10][11] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [10][11] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [10][11] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 12.3 | [10][11] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [10][11] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa | 10.3 | [10][11] |

| Nitro-substituted semicarbazide 4c | U87 | 12.6 (µg/mL) | [12] |

| Nitro-substituted semicarbazide 4d | U87 | 13.7 (µg/mL) | [12] |

| Nitro-substituted thiosemicarbazide 5d | U87 | 13.0 (µg/mL) | [12] |

| 3-chloro-substituted thiosemicarbazide 5b | U87 | 14.6 (µg/mL) | [12] |

| Acridine–Thiosemicarbazone DL-08 | B16-F10 | 14.79 | [13] |

| (Z)-2-(acridin-9-ylmethylene)-N-phenyl-hydrazinecarbothioamide | HT-29 | > 25 | [14] |

| (E)-2-(1H-indol-3ylmethylene)-N-(naphthalen-1-yl) hydrazinecarbothioamide | HT-29 | 0.01 | [14] |

| (E)-2-(1H-indol-3ylmethylene)-N-(naphthalen-1-yl) hydrazinecarbothioamide | K562 | 0.01 | [14] |

Table 2: Antibacterial Activity of Thiosemicarbazide Derivatives (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [15] |

| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [15] |

| Thiosemicarbazide SA11 (3-trifluoromethylphenyl substituted) | M. luteus ATCC 10240 | 3.9 | [1] |

| Thiosemicarbazide SA12 (3-trifluoromethylphenyl substituted) | M. luteus ATCC 10240 | 3.9 | [1] |

| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus NCTC 4163 | 32-64 | [16] |

| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 25923 | 32-64 | [16] |

| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 6538 | 32-64 | [16] |

| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 29213 | 32-64 | [16] |

| Trifluoromethylphenyl substituted thiosemicarbazides | Staphylococci sp. | 64 | [16] |

| Thiosemicarbazone L1 | Bacillus cereus ŁOCK 0807 | 10 | [8] |

| Thiosemicarbazone L2 | B. subtilis ATCC 6633 | 50 | [8] |

| Thiosemicarbazone L2 | S. aureus ATCC 25923 | 50 | [8] |

| Thiosemicarbazone L4 | B. cereus ŁOCK 0807 | 50 | [8] |

| N-methyl thiosemicarbazone 8 (thiophene ring) | S. aureus | 39.68 | [17] |

| N-methyl thiosemicarbazone 8 (thiophene ring) | P. aeruginosa | 39.68 | [17] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of thiosemicarbazide derivatives are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

General Synthesis of Thiosemicarbazide Derivatives

A common method for the synthesis of thiosemicarbazide derivatives involves the reaction of a hydrazide with an appropriate isothiocyanate.

Materials:

-

Substituted acid hydrazide

-

Substituted isothiocyanate

-

Ethanol

-

Reaction flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted isothiocyanate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified thiosemicarbazide derivative.

-

Characterize the final product using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, BxPC-3, U87)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test thiosemicarbazide derivatives in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Test thiosemicarbazide derivatives

-

Standard antibiotic (e.g., ciprofloxacin) as a positive control

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

-

Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the compound.

-

Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Drug Discovery Workflow

The discovery and development of novel thiosemicarbazide derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A typical workflow for the discovery and development of thiosemicarbazide derivatives.

Conclusion

Thiosemicarbazide derivatives represent a rich and adaptable chemical scaffold with significant therapeutic potential across multiple disease areas. Their ability to inhibit key enzymes such as ribonucleotide reductase and topoisomerase IV provides a solid mechanistic basis for their observed anticancer and antibacterial activities. The extensive body of research, supported by the quantitative data and detailed experimental protocols presented in this guide, highlights the ongoing importance of this class of compounds in the quest for novel and effective therapeutic agents. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic and pharmacodynamic properties will undoubtedly pave the way for the development of new clinical candidates. This guide serves as a valuable resource for researchers dedicated to harnessing the full potential of thiosemicarbazide derivatives in modern drug discovery.

References

- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]

- 12. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Substituted Thiosemicarbazides in Academic Research

For Researchers, Scientists, and Drug Development Professionals

N-substituted thiosemicarbazides are a versatile class of compounds characterized by the core structure H₂N-NH-C(=S)-NHR, where 'R' represents a substituted group. These molecules have garnered significant attention in academic and industrial research due to their wide-ranging biological activities and their utility as precursors in the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of N-substituted thiosemicarbazides, focusing on their synthesis, chemical properties, and prominent applications, particularly in the realm of medicinal chemistry.

Core Chemical Properties and Synthesis

N-substituted thiosemicarbazides are polyfunctional compounds that exist in tautomeric forms, which influences their reactivity.[1] They serve as valuable intermediates for the synthesis of numerous heterocyclic systems like pyrazoles, thiazoles, triazoles, and thiadiazoles.[1] The synthesis of these compounds can be achieved through several routes, with the most common method involving the reaction of isothiocyanates with hydrazine hydrate or substituted hydrazines.[1][2] Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times compared to traditional procedures.[2]

A general synthetic pathway for N-substituted thiosemicarbazides and their subsequent conversion to N-substituted thiosemicarbazones is outlined below.

References

Structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues.

An In-Depth Technical Guide to the Structural Elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide Analogues

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its analogues. Thiosemicarbazides are a versatile class of compounds extensively utilized as intermediates in the synthesis of bioactive materials and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This document details the common synthetic routes and the subsequent analytical workflow for confirming the chemical structure, focusing on spectroscopic and crystallographic techniques.

General Synthesis Protocol

The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues is typically achieved through a direct condensation reaction. The most common approach involves the reaction of an acetyl-substituted hydrazide with a tolyl-substituted isothiocyanate.[3] An alternative and widely used method for creating thiosemicarbazone derivatives involves the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1][4][5]

Experimental Protocol: Synthesis via Condensation

-

Reactant Preparation : An equimolar amount of the selected thiosemicarbazide (e.g., 4-(p-tolyl)thiosemicarbazide) is dissolved in a suitable solvent, typically methanol or ethanol.[1][5]

-

Addition : To the stirring solution, an equimolar amount of the corresponding carbonyl compound (e.g., an acetyl-containing aldehyde or ketone) is added at room temperature.[1] For the title compound, acetylhydrazine would be reacted with 4-tolyl isothiocyanate.[3]

-

Catalysis (Optional) : A few drops of a catalyst, such as glacial acetic acid or p-toluenesulfonic acid, can be added to the reaction mixture to facilitate the condensation.[5][6]

-

Reaction : The mixture is stirred and refluxed for a period ranging from 2 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5][7][8]

-

Isolation : Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by filtration, washed with a cold solvent like methanol to remove unreacted starting materials, and then dried.[1][7]

-

Purification : If necessary, the crude product is purified by recrystallization from a suitable solvent such as ethanol to obtain pure crystals.[8]

Structural Elucidation Workflow

The confirmation of the synthesized analogues follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to determine the molecular structure. X-ray crystallography provides the definitive structural proof when suitable crystals can be obtained.

Caption: Workflow for the synthesis and structural elucidation of thiosemicarbazide analogues.

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the precise connectivity of atoms within the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Analysis of chemical shifts, multiplicities, and coupling constants allows for unambiguous structural assignment.[3]

Experimental Protocol:

-

A small sample (5-10 mg) of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data is processed to determine chemical shifts (δ) in parts per million (ppm), multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hertz (Hz).

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | -NH (Thioamide) | 11.3 - 11.9 | Often appears as a broad singlet; position is solvent-dependent.[1][5] |

| ¹H | -NH (Hydrazide) | 9.7 - 10.2 | Often appears as a broad singlet.[1][5] |

| ¹H | -N=CH (Azomethine) | 8.0 - 8.4 | Appears as a singlet if adjacent to a non-protonated carbon.[1][5] |

| ¹H | Aromatic (Tolyl) | 7.2 - 7.8 | Complex multiplet or distinct doublets.[1][6] |

| ¹H | -CH₃ (Acetyl) | ~2.2 | Sharp singlet.[6] |

| ¹H | -CH₃ (Tolyl) | ~2.3 | Sharp singlet.[9] |

| ¹³C | C=S (Thione) | 177 - 181 | Characteristic downfield shift.[9][10] |

| ¹³C | C=O (Amide) | ~165 | Carbonyl carbon resonance.[10] |

| ¹³C | C=N (Azomethine) | 140 - 145 | Iminic carbon resonance.[9] |

| ¹³C | Aromatic (Tolyl) | 127 - 140 | Multiple signals corresponding to aromatic carbons.[1][9] |

| ¹³C | -CH₃ (Acetyl/Tolyl) | ~21 | Aliphatic carbon signals.[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, and the frequencies of absorption bands (in cm⁻¹) are noted.

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretching | 3150 - 3400 |

| C=O (Amide I) | Stretching | 1700 - 1720 |

| C=N (Azomethine) | Stretching | 1540 - 1610 |

| C=S (Thione) | Stretching | 810 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of the compound and providing information about its fragmentation pattern.

Experimental Protocol:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

The mass spectrum is recorded, and the molecular ion peak [M+H]⁺ or [M]⁺ is identified to confirm the molecular weight of the synthesized compound.[5][11]

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[1]

Experimental Protocol:

-

Crystal Growth : Single crystals suitable for X-ray analysis are grown by slow evaporation of the solvent from a saturated solution of the purified compound.[12]

-

Data Collection : A selected crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12]

-

Structure Solution and Refinement : The collected data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise positions of all atoms in the unit cell.[12]

Table 3: Representative Crystallographic Data for a Thiosemicarbazone Derivative

| Parameter | Example Value |

| Chemical Formula | C₈H₁₁N₅S[12] |

| Molecular Weight | 209.28 g/mol [12] |

| Crystal System | Monoclinic[12] |

| Space Group | P2₁/c |

| a (Å) | 9.870 (8)[12] |

| b (Å) | 5.976 (5)[12] |

| c (Å) | 17.517 (14)[12] |

| β (°) | 91.251 (9)[12] |

| Volume (ų) | 1032.8 (14)[12] |

| Z (Molecules/cell) | 4[12] |

| Bond Length C=S (Å) | ~1.68 |

| Bond Length C=N (Å) | ~1.28[12] |

Molecular Structure and Key Features

The structural elucidation process confirms the key features of the 1-Acetyl-4-(4-tolyl)thiosemicarbazide scaffold, which are crucial for its chemical properties and biological activity.

Caption: Logical relationships in the 1-Acetyl-4-(4-tolyl)thiosemicarbazide structure.

Conclusion

The structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues is a systematic process that relies on a combination of chemical synthesis and robust analytical techniques. The condensation reaction is a reliable method for synthesizing these compounds.[1][3] Subsequent confirmation is achieved through a complementary suite of spectroscopic methods, including NMR, FT-IR, and mass spectrometry, which together provide a detailed picture of the molecular framework. For absolute structural confirmation, single-crystal X-ray diffraction remains the definitive method, providing precise atomic coordinates and stereochemical details. This comprehensive characterization is essential for advancing the development of these compounds in medicinal chemistry and materials science.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. saudijournals.com [saudijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceopen.com [scienceopen.com]

- 12. 2-Acetylpyrazine 4-methylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide and Related Thiosemicarbazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific studies detailing the antimicrobial activity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide have been identified. The following application notes and protocols are based on the well-documented antimicrobial properties of the broader class of thiosemicarbazide and thiosemicarbazone derivatives. The provided data and methodologies are representative of this class of compounds and should serve as a guide for investigating the potential antimicrobial effects of this compound.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. These scaffolds and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their versatile structure allows for various substitutions, enabling the modulation of their biological effects.

The antimicrobial potential of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions essential for microbial enzymes or to interfere with key cellular processes. This document provides an overview of the known antimicrobial activities of related thiosemicarbazide compounds, detailed protocols for their evaluation, and the putative mechanisms of action.

Quantitative Data Summary

The antimicrobial efficacy of thiosemicarbazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for several representative thiosemicarbazide derivatives against various bacterial strains, as reported in the literature. This data illustrates the potential activity spectrum for this class of compounds.

Table 1: Antibacterial Activity of Representative Thiosemicarbazide Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Micrococcus luteus | Bacillus cereus | Reference |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA1) | 62.5 | >1000 | 125 | >1000 | [1] |

| 4-(3-trifluoromethylphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA11) | 250 | 62.5 | 3.9 | 125 | [1] |

| 4-(4-trifluoromethylphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA12) | 125 | 62.5 | 3.9 | 125 | [1] |

| Derivative with 3-chlorophenyl substituent (3a) | 1.95 - 3.9 | 1.95 | 1.95 | 1.95 | |

| Derivative with 3-fluorophenyl substituent (3e) | 15.63 - 31.25 | 15.63 | 15.63 | 7.81 | |

| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) | Moderate Activity | - | - | - | [2] |

Note: The data presented is for structurally related compounds and not for this compound itself. The activity is highly dependent on the specific substitutions on the thiosemicarbazide core.

Proposed Mechanism of Action

Molecular studies and docking simulations suggest that thiosemicarbazides may exert their antibacterial effects through a dual mechanism involving the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, thiosemicarbazides disrupt essential cellular processes, leading to bacterial cell growth arrest (bacteriostatic) or death (bactericidal).[3]

References

- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anticancer Potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds extensively investigated for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and notably, anticancer properties. The core thiosemicarbazide scaffold (H₂N-C(=S)-NH-NH₂) offers a flexible platform for structural modifications, allowing for the fine-tuning of physicochemical and biological properties. N-substituted derivatives, in particular, have garnered significant interest for their potential as novel therapeutic agents.

This document focuses on the anticancer potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide and its closely related derivatives. While specific biological data for the ortho-tolyl derivative is limited in publicly available literature, extensive research on analogous N-acetyl-N'-aryl thiosemicarbazides provides a strong basis for evaluating its potential. These compounds are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.